molecular formula C17H19N5O2S2 B13363536 N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide

N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B13363536
M. Wt: 389.5 g/mol
InChI Key: KXJPYECOVCTPEL-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate precursors under specific conditions.

    Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where the methoxyphenyl group is introduced to the thiadiazole ring.

    Attachment of the Cyano-Cyclopropylethyl Group: This step involves the reaction of the intermediate with a cyano-cyclopropylethyl derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Agriculture: Thiadiazole derivatives are known for their pesticidal and herbicidal activities, and this compound may be explored for such applications.

    Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, triggering a cascade of cellular responses.

    DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide include other thiadiazole derivatives with different substituents. Examples include:

    2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.

    5-Phenyl-1,3,4-thiadiazole-2-thiol: Exhibits antifungal activity.

    2-(2-Methoxyphenyl)-1,3,4-thiadiazole: Studied for its potential anticancer properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other thiadiazole derivatives.

Properties

Molecular Formula

C17H19N5O2S2

Molecular Weight

389.5 g/mol

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H19N5O2S2/c1-17(10-18,11-7-8-11)20-14(23)9-25-16-22-21-15(26-16)19-12-5-3-4-6-13(12)24-2/h3-6,11H,7-9H2,1-2H3,(H,19,21)(H,20,23)

InChI Key

KXJPYECOVCTPEL-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CSC2=NN=C(S2)NC3=CC=CC=C3OC

Origin of Product

United States

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